3-Aminopentanedioic acid

描述

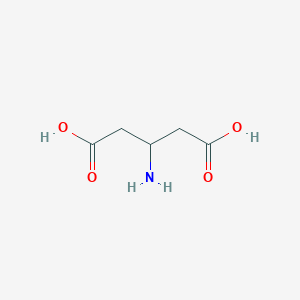

3-Aminopentanedioic acid, also known as β-glutamic acid, is a β-amino acid with the chemical formula C₅H₉NO₄ and molecular weight 147.13 g/mol (CAS: 1948-48-7) . Its structure features an amino group (-NH₂) on the third carbon of a linear pentanedioic acid backbone, with carboxylic acid groups (-COOH) at positions 1 and 5 (Figure 1) .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminopentanedioic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of esters using Candida antarctica lipase A in an aqueous phosphate buffer at pH 7.5 and 25°C. The reaction is monitored using chiral high-performance liquid chromatography to evaluate substrate conversion and enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-azetidineacetic acid, 4-oxo-, phenylmethyl ester. This process includes multiple steps such as hydrogenation and reduction of carboxymethyl groups .

化学反应分析

Types of Reactions: 3-Aminopentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include keto acids, amine derivatives, and substituted amino acids .

科学研究应用

Biochemical Applications

Enzyme Substrates and Inhibitors

- 3-Aminopentanedioic acid serves as a substrate for various enzymes, particularly in studies involving glutamine synthetase. Its structural properties allow researchers to investigate enzyme kinetics and specificity, which is crucial in understanding metabolic pathways .

Neuropharmacology

- Research has indicated that β-glutamic acid can influence neurotransmitter systems. It is involved in the modulation of excitatory neurotransmission, making it a potential candidate for studying neurological disorders and developing treatments for conditions such as epilepsy .

Pharmaceutical Applications

Drug Development

- β-Glutamic acid is being explored for its potential in drug formulations. Its properties allow it to serve as an active pharmaceutical ingredient (API) or as a component in drug delivery systems. For instance, it has been investigated for its role in antibody-drug conjugates (ADCs), enhancing the efficacy of targeted therapies .

Case Studies

- A notable case study highlighted the use of β-glutamic acid in formulating anti-infection agents. The compound was tested as part of a combination therapy to enhance the efficacy of existing antibiotics against resistant bacterial strains .

Agricultural Applications

Fertilizers and Soil Amendments

- In agriculture, β-glutamic acid has been recognized for its role as a plant growth promoter. It enhances nutrient uptake and improves plant resilience to stress conditions. As an environmentally friendly additive, it contributes to sustainable agricultural practices .

Biopolymer Development

- Research has shown that β-glutamic acid can be utilized in synthesizing poly-γ-glutamic acid (γ-PGA), a biopolymer with applications in soil conditioning, water retention, and as an eco-friendly fertilizer synergist .

Food Industry Applications

Food Additives

- In the food industry, β-glutamic acid is used as a flavor enhancer and stabilizer. It contributes to umami taste profiles and can improve the texture and shelf-life of various food products .

Case Studies

- A study demonstrated the effectiveness of β-glutamic acid in enhancing the sensory properties of processed foods without compromising nutritional value. This application is particularly relevant in developing healthier food options .

Summary Table of Applications

| Application Area | Specific Uses | Notable Insights |

|---|---|---|

| Biochemistry | Enzyme substrate for glutamine synthetase | Important for metabolic pathway studies |

| Pharmaceuticals | Drug formulation and development | Potential in ADCs for targeted therapies |

| Agriculture | Plant growth promoter | Enhances nutrient uptake; eco-friendly fertilizer |

| Food Industry | Flavor enhancer and stabilizer | Improves sensory properties without nutritional loss |

作用机制

The mechanism of action of 3-aminopentanedioic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound can modulate the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .

相似化合物的比较

Key Properties:

- Physical State : Crystalline solid isolated from marine algae Chondria armata .

- Melting Point: Reported as 295°C (crystallized from water) , though decomposition at 233°C is noted under certain conditions .

- Synthesis : Produced via hydrolysis of diethyl pentenedioate or direct synthesis from pentenedioic acid, achieving ~60% yield .

- Applications : Found in thermally processed postbiotics , used in biochemical research, and studied for ligand binding assays .

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

Table 1: Structural Comparison of 3-Aminopentanedioic Acid and Analogues

Key Differences :

- Positional Isomerism: L-Glutamic acid (α-amino acid) and this compound (β-amino acid) differ in amino group placement, drastically altering biological roles. L-Glutamic acid is central to neurotransmission, while β-glutamic acid is niche, found in marine organisms and postbiotics .

- Branched vs. Linear: 3-Aminopentane-3-carboxylic acid has a branched chain, reducing solubility compared to linear β-glutamic acid .

- Functional Groups : β-Glutamine’s amide group enhances stability in peptides, unlike the carboxylic acid in β-glutamic acid .

Thermal Stability and Postbiotic Formation

This compound is generated during high-temperature (121°C) inactivation of postbiotics like L. paracasei ET-22, alongside compounds such as D-(+)-malic acid and tyrosine methylester .

Table 2: Thermal Degradation Products in Postbiotics

| Compound | Role in Postbiotics | Functional Groups |

|---|---|---|

| This compound | Antioxidant, metal chelation | -NH₂, -COOH (x2) |

| D-(+)-Malic acid | Acidulant, flavor enhancer | -OH, -COOH (x2) |

| Tyrosine methylester | Bioactive ester | -OCH₃, -COOH, -NH₂ |

常见问题

Basic Research Questions

Q. How can the melting point of 3-aminopentanedioic acid be experimentally determined given its thermal decomposition?

- Methodology : Use differential scanning calorimetry (DSC) under inert gas (e.g., nitrogen) to mitigate oxidative decomposition. Slow heating rates (1–2°C/min) improve resolution of endothermic events. Compare results with literature values (e.g., reported decomposition at 233°C ). Validate purity via TLC or HPLC to ensure decomposition is not due to impurities.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology : Combine -NMR (to identify amino and carboxyl proton environments) and -NMR (to resolve carbons adjacent to functional groups). IR spectroscopy confirms carboxyl (1700–1720 cm) and amine (3100–3500 cm) stretches. Mass spectrometry (ESI-MS) validates molecular weight (147.13 g/mol) and fragmentation patterns .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store in airtight, desiccated containers at room temperature (20–25°C) under inert gas (argon) to prevent hygroscopic degradation. Monitor for color changes (indicative of oxidation) and periodically verify purity via HPLC .

Advanced Research Questions

Q. What experimental strategies address low yields in regioselective synthesis of this compound?

- Methodology : Optimize protecting groups (e.g., tert-butoxycarbonyl for amines, methyl esters for carboxyls) to minimize side reactions. Use kinetic control in asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to enhance stereoselectivity. Monitor reaction progress via in situ FTIR or LC-MS .

Q. How can quantitative amino acid analysis (AAA) resolve discrepancies in this compound quantification across different matrices?

- Methodology : Employ pre-column derivatization (e.g., with o-phthalaldehyde) followed by reverse-phase HPLC with fluorescence detection. Cross-validate with ion-exchange chromatography and mass spectrometry to address matrix interference (e.g., salts or proteins). Standardize against certified reference materials (CRMs) .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving repeated dosing of this compound?

- Methodology : Use mixed-effects models to account for intra-subject variability. Include random intercepts for individual participants and fixed effects for dose-response variables. Validate assumptions (e.g., normality of residuals) via Q-Q plots and leverage bootstrapping for small sample sizes .

Q. How can researchers design experiments to investigate the pH-dependent solubility of this compound while controlling for ionic strength?

- Methodology : Use a factorial design varying pH (2–10) and ionic strength (adjusted with KCl). Measure solubility via gravimetric analysis after equilibration (24–48 hrs). Model data using Henderson-Hasselbalch equations and validate with PXRD to confirm no polymorphic transitions .

Q. Methodological Considerations for Data Contradictions

- Example : Conflicting reports on acute aquatic toxicity ( vs. 20).

Q. Literature Review and Citation Practices

- Strategy : Use SciFinder-n to trace synthetic pathways and toxicity studies. Prioritize primary sources (e.g., ACS, RSC journals) and cite using ACS style (e.g., "Rutherfurd, S. M.; Gilani, G. S. Curr. Protoc. Protein Sci. 2009 , 58, 11.9.1–11.9.37"). Avoid unreliable vendors (e.g., ) per guidelines .

属性

IUPAC Name |

3-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIPMIXTXKYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173130 | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-48-7 | |

| Record name | 3-Aminopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG5X9C3DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。